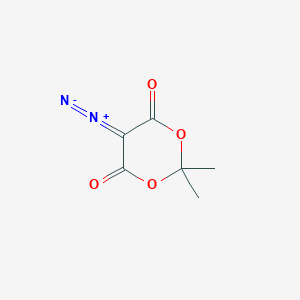

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCVEMYVKSXPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336750 | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-63-5 | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's acid

An In-Depth Technical Guide to the Synthesis of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as diazomeldrum's acid, is a versatile reagent in organic synthesis. Its utility stems from its role as a precursor to α-oxoketenes and its participation in [2+2] cycloaddition reactions with olefins.[1] This guide provides a comprehensive overview of its synthesis from 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), a readily available starting material.[2][3] Meldrum's acid is notable for the high acidity of the methylene hydrogens at the C-5 position, which facilitates a variety of reactions.[4][5]

The primary route to diazomeldrum's acid is through a diazo transfer reaction. This method involves the reaction of Meldrum's acid with a sulfonyl azide in the presence of a base.[1][6] While effective, this synthesis requires stringent safety protocols due to the potentially explosive nature of both the diazo product and the azide reagents.[1]

Core Synthesis Pathway: Diazo Transfer

The most prevalent method for synthesizing this compound is the diazo transfer reaction. This reaction utilizes Meldrum's acid as the active methylene compound, a sulfonyl azide as the diazo transfer agent, and a base to deprotonate the Meldrum's acid.

Reaction Schematics

Caption: General overview of the diazo transfer reaction.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of diazomeldrum's acid.

| Diazo Transfer Agent | Base | Solvent | Yield (%) | Reference |

| Sulfonyl Azide | Tertiary Amine | Dichloromethane | 40-76% | ChemicalBook[1] |

| Sulfonyl Azide | Potassium Fluoride on Alumina | - | 90% | ChemicalBook[1] |

| Arylsulfonyl Azide | Base | - | - | HETEROCYCLES, Vol. 32, No. 3, 1991[6] |

| Azidinium Salts | - | - | - | HETEROCYCLES, Vol. 32, No. 3, 1991[6] |

Experimental Protocols

Important Safety Notice: Diazo compounds and sulfonyl azides are potentially explosive.[1] All operations should be conducted in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Diazo compounds are also toxic and can be sensitizers.[1]

Protocol 1: General Procedure with a Tertiary Amine Base

This protocol is a generalized procedure based on common reports of the diazo transfer reaction.[1]

Materials:

-

Meldrum's acid (1.0 eq)

-

Sulfonyl azide (e.g., p-toluenesulfonyl azide) (1.0-1.2 eq)

-

Tertiary amine base (e.g., triethylamine or pyridine) (1.1-1.5 eq)

-

Anhydrous dichloromethane

-

Silica gel for chromatography

-

Standard aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

Workflow Diagram

Caption: Experimental workflow for synthesis with a tertiary amine base.

Procedure:

-

In a round-bottom flask, dissolve Meldrum's acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the tertiary amine base to the stirred solution.

-

To this mixture, add a solution of the sulfonyl azide in dichloromethane dropwise over a period of time, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup by washing the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: High-Yield Modification with KF on Alumina

A modification of the standard procedure reports a significantly higher yield of 90% by using potassium fluoride on alumina.[1]

Materials:

-

Meldrum's acid (1.0 eq)

-

Sulfonyl azide (e.g., p-toluenesulfonyl azide) (1.0-1.2 eq)

-

Potassium fluoride on alumina

-

Appropriate solvent (e.g., acetonitrile)

Procedure:

Product Characterization

-

Appearance: White to orange to green powder or crystals.[1]

-

Melting Point: 95 °C.[1]

-

Solubility: Soluble in ether, dichloromethane, and acetonitrile.[1]

-

Storage: Store in a dark place, under an inert atmosphere, at 2-8 °C.[1]

Conclusion

The is a well-established process, primarily achieved through a diazo transfer reaction. While various protocols exist, they all hinge on the reaction of Meldrum's acid with a sulfonyl azide in the presence of a base. The choice of base and reaction conditions can significantly impact the yield. Researchers and professionals in drug development should pay close attention to the safety precautions associated with the handling of both the azide reagents and the final diazo product. The versatility of diazomeldrum's acid in subsequent synthetic transformations makes its efficient and safe preparation a valuable procedure in the field of organic chemistry.

References

- 1. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Diazomeldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Diazomeldrum's acid (2,2-dimethyl-5-diazo-1,3-dioxane-4,6-dione) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a carbene precursor. Its unique structural features, combining a diazo group with the rigid Meldrum's acid scaffold, impart distinct reactivity, making it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 5-diazomeldrum's acid, including detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical Properties

5-Diazomeldrum's acid is a crystalline solid. Due to its potential instability, it is crucial to handle this compound with appropriate safety precautions. The known physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄ | N/A |

| Molecular Weight | 170.12 g/mol | N/A |

| Appearance | White to orange to green powder/crystals | [1] |

| Melting Point | 95 °C | [1] |

| Solubility | Soluble in ether, dichloromethane, and acetonitrile. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Safety Precautions: 5-Diazomeldrum's acid is a diazo compound and should be treated as potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. Avoid contact with skin.[2]

Chemical Properties and Reactivity

5-Diazomeldrum's acid is a valuable reagent for the generation of a donor-acceptor carbene, which can undergo a variety of chemical transformations.

Synthesis

The most common method for the synthesis of 5-diazomeldrum's acid is through a diazo-transfer reaction with Meldrum's acid.

Key Reactions

-

Wolff Rearrangement: Upon thermal or photochemical activation, 5-diazomeldrum's acid undergoes a Wolff rearrangement to form a highly reactive ketene intermediate. This intermediate can be trapped by various nucleophiles to generate carboxylic acid derivatives. The photolysis of 5-diazomeldrum's acid is wavelength-dependent, with different excited states leading to either the Wolff rearrangement or isomerization to a diazirine.

-

Rhodium(II)-Catalyzed Reactions: In the presence of rhodium(II) catalysts, 5-diazomeldrum's acid serves as a precursor to a rhodium-carbene intermediate, which can participate in a variety of transformations:

-

Cyclopropanation: Reaction with alkenes yields cyclopropane derivatives.

-

C-H Insertion: Insertion into C-H bonds provides a direct method for C-C bond formation.

-

Ylide Formation: Reaction with heteroatoms (e.g., N, S, O) can lead to the formation of ylides, which can undergo subsequent rearrangements.

-

Spectroscopic Data

Detailed experimental spectroscopic data for 5-diazomeldrum's acid is not widely available in the public domain. The following tables provide a summary of the expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected | ~1.7 | singlet | 6H | C(CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Expected | ~27 | C(C H₃)₂ |

| Expected | ~70-80 | C (CH₃)₂ |

| Expected | ~90-100 | C =N₂ |

| Expected | ~160-170 | C =O |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2130 | Strong | N≡N stretch of diazo group |

| ~1750, ~1720 | Strong | C=O stretch (asymmetric and symmetric) of the dione |

| ~1390, ~1370 | Medium | C-H bend of gem-dimethyl group |

| ~1280 | Strong | C-O-C stretch of the dioxane ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Extinction Coefficient (ε) | Solvent |

| 329 | Low | Not specified |

Experimental Protocols

Synthesis of 5-Diazomeldrum's Acid

This protocol is adapted from a general procedure for diazo-transfer reactions to 1,3-dicarbonyl compounds.

Materials:

-

Meldrum's acid (1.0 eq)

-

p-Toluenesulfonyl azide (tosyl azide) (1.1 eq)

-

Triethylamine (1.5 eq)

-

Acetonitrile (solvent)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (eluent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution with stirring.

-

In a separate flask, dissolve tosyl azide in a minimal amount of acetonitrile.

-

Add the tosyl azide solution dropwise to the cooled solution of Meldrum's acid and triethylamine over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield 5-diazomeldrum's acid as a solid.

Rh(II)-Catalyzed Cyclopropanation of Styrene

Materials:

-

5-Diazomeldrum's acid (1.0 eq)

-

Styrene (1.2 eq)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

-

Dichloromethane (solvent)

Procedure:

-

To a solution of styrene and rhodium(II) acetate dimer in dichloromethane at room temperature, add a solution of 5-diazomeldrum's acid in dichloromethane dropwise over 1 hour using a syringe pump.

-

Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.

Photochemical Wolff Rearrangement and Trapping with Aniline

Materials:

-

5-Diazomeldrum's acid

-

Aniline (excess)

-

Dichloromethane (solvent)

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

Procedure:

-

Dissolve 5-diazomeldrum's acid and a large excess of aniline in dichloromethane in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp while maintaining the temperature at 0-5 °C with a cooling bath.

-

Monitor the progress of the reaction by TLC, observing the disappearance of the diazo compound.

-

Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure to remove the excess aniline and solvent.

-

Purify the resulting crude product by column chromatography to isolate the corresponding anilide derivative.

Conclusion

5-Diazomeldrum's acid is a potent and versatile reagent in organic synthesis. Its well-defined physical properties and predictable chemical reactivity make it a valuable building block for the synthesis of a wide array of complex molecules. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound. Further investigations into its spectroscopic characterization and the development of new synthetic applications will undoubtedly continue to expand its utility in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile reagent in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document details its chemical properties, synthesis, and key reactions, supported by experimental protocols and quantitative data.

Core Compound Identification and Properties

This compound, commonly known as 5-diazomeldrum's acid, is a key synthetic intermediate. Its core structure features a diazo group at the 5-position of the Meldrum's acid scaffold.

Chemical Structure:

Table 1: Compound Identification and Physical Properties

| Property | Value |

| CAS Number | 7270-63-5 |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.13 g/mol |

| Appearance | Crystalline solid |

| Synonyms | 5-Diazomeldrum's acid, 2,2-Dimethyl-5-diazo-1,3-dioxane-4,6-dione |

Synthesis of this compound

The primary method for the synthesis of this compound is through a diazo transfer reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as the starting material. A common diazo transfer reagent used for this purpose is p-toluenesulfonyl azide.

Experimental Protocol: Diazo Transfer Reaction

This protocol is a general representation of the synthesis and may require optimization based on specific laboratory conditions.

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

p-Toluenesulfonyl azide (TsN₃)

-

A suitable base (e.g., triethylamine (Et₃N) or DBU)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base to the solution while stirring.

-

In a separate container, prepare a solution of p-toluenesulfonyl azide in the same anhydrous solvent.

-

Add the p-toluenesulfonyl azide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Key Reactions and Applications in Drug Discovery

This compound is a valuable precursor for the generation of carbenes or carbenoids, which can undergo a variety of transformations to construct complex molecular architectures found in many biologically active compounds.

Synthesis of Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceutical agents due to their wide range of biological activities. This compound can react with alkynes in a [3+2] cycloaddition reaction to afford highly functionalized pyrazoles.[1][2] This reaction can often be performed without a catalyst, proceeding readily with heating.[1]

Table 2: Synthesis of Pyrazoles from this compound and Alkynes

| Alkyne Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Electron-deficient alkyne | Heating, solvent-free | Substituted Pyrazole | High | [1] |

| Terminal and internal alkynes | Varies | Functionalized Pyrazoles | Good to Excellent | [2] |

Synthesis of β-Lactams

The β-lactam ring is a core structural feature of a major class of antibiotics, including penicillins and cephalosporins.[3][4] this compound can serve as a precursor to a ketene intermediate, via a rhodium-catalyzed Wolff rearrangement, which can then undergo a [2+2] cycloaddition with imines (the Staudinger reaction) to form β-lactams.[5]

Table 3: Rhodium-Catalyzed Synthesis of Spiro β-Lactams

| Imine Substrate | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |

| Azadienes | Rh₂(Piv)₄ | Spiro β-lactams | 21-59 | High (preferential formation of the (1RS,4RS) diastereoisomer) | [5] |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of 5-Diazomeldrum's Acid.

Caption: Key Reactions of 5-Diazomeldrum's Acid.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of chemical transformations, particularly in the construction of heterocyclic systems like pyrazoles and β-lactams, makes it a powerful tool for medicinal chemists and drug development professionals. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the utilization of this compound in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity is likely to uncover even more applications in the future.

References

- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of beta-lactam antibiotics via direct condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

Thermal Stability of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a critical parameter for its safe handling, storage, and application in research and development. Due to the inherent energetic nature of diazo compounds, a thorough understanding of their thermal decomposition is paramount to mitigate risks of runaway reactions and explosions.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its resistance to decompose upon heating. For diazo compounds like this compound, decomposition is often a highly exothermic process, releasing significant energy in the form of heat and generating gaseous byproducts, primarily nitrogen. Key parameters used to characterize thermal stability include the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD).

Quantitative Thermal Analysis Data

| Parameter | Description | Range of Values for Diazo Compounds |

| Onset Temperature (Tonset) | The temperature at which the exothermic decomposition begins, as measured by Differential Scanning Calorimetry (DSC). | 75 - 160 °C[1][2] |

| Enthalpy of Decomposition (ΔHD) | The total heat released during the decomposition process. | Average of -102 kJ mol–1 (for compounds without other energetic functional groups)[1][2][3] |

Note: The thermal stability of a specific diazo compound is influenced by the electronic effects of its substituents and the degree of charge delocalization.[1][2] Electron-rich substituents tend to decrease thermal stability.[1]

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for key experiments used to assess the thermal stability of energetic materials like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the onset temperature and enthalpy of decomposition.

Typical Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of the diazo compound into a high-pressure crucible.[1][3]

-

Crucible Sealing: Hermetically seal the crucible to contain any gaseous decomposition products, which is crucial for obtaining accurate endothermic and exothermic data.[1][3]

-

Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Thermal Program:

-

Data Analysis: The onset temperature (Tonset) is determined as the intersection of the baseline and the tangent of the exothermic decomposition peak. The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak. The measurements are typically performed in duplicate and the results averaged.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition and mass loss occur.

Typical Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Decomposition Pathway: The Wolff Rearrangement

The primary thermal decomposition pathway for α-diazocarbonyl compounds, including this compound, is the Wolff rearrangement.[4][5] This reaction involves the loss of dinitrogen (N2) to form a ketene intermediate, which can then react with nucleophiles present in the system.[4][5]

The mechanism of the Wolff rearrangement has been a subject of debate, with evidence for both a concerted pathway and a stepwise pathway involving a carbene intermediate.[4][5]

Caption: The Wolff Rearrangement decomposition pathway of a diazo compound.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is essential for evaluating the thermal hazards associated with diazo compounds. This involves a combination of computational prediction and experimental testing.

Caption: A typical workflow for assessing the thermal hazards of a diazo compound.

Safety Recommendations

Given the potential for rapid and highly exothermic decomposition, the following safety precautions are strongly recommended when handling this compound and other diazo compounds:

-

Small-Scale Operations: Whenever possible, work with small quantities of the material.

-

Temperature Control: Maintain strict temperature control during reactions and storage. Avoid localized heating.

-

Avoid Impact and Friction: Many diazo compounds are sensitive to impact and friction.[1][2] Handle with care and avoid grinding or subjecting the material to mechanical shock.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and protective clothing.

-

Engineering Controls: Work in a well-ventilated fume hood with a blast shield in place.

-

Compatibility: Be aware of incompatible materials that could catalyze decomposition.

By understanding the thermal stability profile and adhering to strict safety protocols, researchers can safely utilize the synthetic potential of this compound while minimizing the associated risks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 5. Wolff-Rearrangement [organic-chemistry.org]

A Comprehensive Technical Guide to 5-Diazomeldrum's Acid: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Diazomeldrum's acid (2,2-dimethyl-5-diazo-1,3-dioxane-4,6-dione) is a highly versatile and reactive reagent that has become an invaluable tool in modern organic synthesis. This technical guide provides a thorough exploration of its discovery and historical development, beginning with the synthesis of its precursor, Meldrum's acid. It offers a detailed account of the first synthesis of 5-diazomeldrum's acid, its key physicochemical properties, and meticulously outlined experimental protocols for its preparation. Furthermore, this guide highlights its significant applications in the synthesis of complex molecules, particularly those of interest to the pharmaceutical industry, such as β-lactams, thereby providing a crucial resource for professionals engaged in drug discovery and development.

A Foundation in Acidity: The Story of Meldrum's Acid

The journey to 5-diazomeldrum's acid begins with its parent compound, Meldrum's acid. First prepared in 1908 by the Scottish chemist Andrew Norman Meldrum, its structure was initially misidentified. It was not until 1948 that its correct structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, was elucidated.

The synthesis of Meldrum's acid involves the condensation of malonic acid and acetone in acetic anhydride with a catalytic amount of sulfuric acid. A key characteristic of Meldrum's acid is its exceptional acidity (pKa ≈ 4.97) at the C5 methylene position, a consequence of the rigid six-membered ring that locks the carbonyl groups in an ideal conformation to stabilize the resulting carbanion. This high acidity is the cornerstone of its utility as a versatile C-H acid in a myriad of chemical transformations.

The Advent of a Powerful Reagent: The Discovery and First Synthesis of 5-Diazomeldrum's Acid

The transformation of the highly acidic C5 methylene group of Meldrum's acid into a diazo group heralded the arrival of a powerful new synthetic tool. The first synthesis of 5-diazomeldrum's acid is attributed to the seminal work of German chemists Bernd Eistert and F. Geiss in 1961 . Their pioneering research in the field of diazo chemistry naturally led them to explore the reactivity of the exceptionally acidic Meldrum's acid.

The synthesis is accomplished via a diazo transfer reaction . This powerful method involves the transfer of a diazo group from a donor molecule, typically a sulfonyl azide, to a nucleophilic carbon center. In the case of 5-diazomeldrum's acid, Meldrum's acid is deprotonated with a base and then treated with a sulfonyl azide, most commonly p-toluenesulfonyl azide (tosyl azide) .

Physicochemical and Spectroscopic Data

A thorough understanding of the properties of 5-diazomeldrum's acid is essential for its effective use in the laboratory. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 5-Diazomeldrum's Acid

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.13 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 94-96 °C (decomposes) |

| Solubility | Soluble in dichloromethane, chloroform, acetone, ethyl acetate. Sparingly soluble in diethyl ether, hexane. |

| Stability | Thermally unstable, sensitive to light and acid. Should be stored in a cool, dark place. |

Table 2: Spectroscopic Data of 5-Diazomeldrum's Acid

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ ~1.7 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~27 (C(CH₃)₂), ~90 (C5), ~105 (C(CH₃)₂), ~160 (C=O) |

| IR (KBr) | ~2130 cm⁻¹ (C=N₂ stretching), ~1700 cm⁻¹ (C=O stretching) |

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of 5-diazomeldrum's acid based on the established diazo transfer methodology.

Synthesis of 5-Diazomeldrum's Acid via Diazo Transfer

Materials:

-

Meldrum's acid

-

p-Toluenesulfonyl azide (Tosyl azide)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution with stirring.

-

In a separate flask, dissolve p-toluenesulfonyl azide in a minimal amount of anhydrous dichloromethane.

-

Add the tosyl azide solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-diazomeldrum's acid as a pale yellow solid. Yields typically range from 70-90%.

Safety Precautions: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid heat, friction, and exposure to strong acids.

Logical and Experimental Workflows

The synthesis and application of 5-diazomeldrum's acid follow a logical progression of steps, which can be visualized to enhance understanding.

Applications in Medicinal Chemistry and Drug Development

The synthetic utility of 5-diazomeldrum's acid is vast, but its application in the construction of scaffolds relevant to drug discovery is of particular interest to the pharmaceutical industry.

Synthesis of β-Lactams

One of the most significant applications of 5-diazomeldrum's acid is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[1][2] In the presence of rhodium(II) or copper(I) catalysts, 5-diazomeldrum's acid generates a highly reactive acylketene intermediate via a Wolff rearrangement. This ketene can then undergo a [2+2] cycloaddition with imines to stereoselectively form β-lactams.[1][3] This methodology provides a powerful route to novel β-lactam derivatives for the development of new antibiotics to combat bacterial resistance.

Access to Diverse Heterocyclic Scaffolds

Beyond β-lactams, the acylketene generated from 5-diazomeldrum's acid can participate in a variety of other cycloaddition and annulation reactions to produce a diverse range of heterocyclic compounds. These scaffolds are prevalent in many classes of pharmaceuticals, and the ability to rapidly access novel derivatives is a key objective in drug discovery programs.

Conclusion

From its historical roots in the chemistry of Meldrum's acid to its first synthesis by Eistert and Geiss, 5-diazomeldrum's acid has evolved into a powerful and indispensable reagent in organic synthesis. Its unique combination of stability and reactivity, coupled with its ability to generate highly versatile acylketene intermediates, has made it a cornerstone for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of this remarkable compound is essential for the continued innovation of synthetic methodologies and the discovery of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the legacy of 5-diazomeldrum's acid is certain to endure and expand.

References

Spectroscopic and Synthetic Guide to 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (Diazomeldrum's Acid)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Diazomeldrum's acid, is a versatile reagent in organic synthesis. Its unique structure, combining the highly activated methylene group of Meldrum's acid with a diazo functionality, makes it a valuable precursor for the generation of α-oxyketenes and for participation in [2+2] cycloaddition reactions. This guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for this compound, along with detailed experimental protocols for its synthesis.

Spectroscopic Data

The structural characterization of this compound is crucial for its effective use in synthesis. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 1.75 | singlet | CDCl₃ |

| ¹³C | 27.0 (CH₃) | - | CDCl₃ |

| 78.0 (C-N₂) | - | CDCl₃ | |

| 105.5 (C(CH₃)₂) | - | CDCl₃ | |

| 158.0 (C=O) | - | CDCl₃ |

Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Diazo (N≡N stretch) | 2140 | Strong |

| Carbonyl (C=O stretch) | 1715 | Strong |

Experimental Protocols

The synthesis of this compound is typically achieved through a diazo transfer reaction from a suitable sulfonyl azide to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).

Synthesis of this compound

This protocol describes the synthesis via a diazo transfer reaction using tosyl azide.

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Tosyl azide (p-toluenesulfonyl azide)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the solution and stir for 10-15 minutes.

-

Slowly add a solution of tosyl azide in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Safety Precautions: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care. All operations should be conducted in a well-ventilated fume hood behind a blast shield.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Pathway

Caption: Synthesis of Diazomeldrum's acid via diazo transfer.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Diazomeldrum's acid.

An In-depth Technical Guide to the Solubility of 5-Diazomeldrum's Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as 5-diazomeldrum's acid. Understanding the solubility of this reagent is critical for its application in various synthetic transformations, including the generation of α-oxyketenes and in [2+2] cycloaddition reactions with olefins.[1]

Core Properties of 5-Diazomeldrum's Acid

5-Diazomeldrum's acid is a white to orange to green crystalline powder with a melting point of 95°C.[2] It is known to be a potentially explosive and toxic compound, requiring careful handling in a well-ventilated fume hood behind a blast shield.[1] Due to its hazardous nature, proper storage conditions, such as being kept in a dark place under an inert atmosphere at 2-8°C, are essential.[1][2]

Qualitative Solubility Data

While specific quantitative solubility data for 5-diazomeldrum's acid in a range of organic solvents is not extensively documented in publicly available literature, qualitative solubility information has been reported. This information is crucial for selecting appropriate solvents for reactions, purification, and analytical procedures.

Table 1: Qualitative Solubility of 5-Diazomeldrum's Acid in Common Organic Solvents

| Solvent | Chemical Formula | Type | Reported Solubility |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble[1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble[1][2] |

| Acetonitrile | CH₃CN | Polar aprotic | Soluble[1][2] |

The polar aprotic nature of these solvents suggests that 5-diazomeldrum's acid exhibits a degree of polarity, which is consistent with the presence of multiple carbonyl and diazo functional groups in its structure.

Experimental Protocol for Determining Solubility

Objective: To quantitatively determine the solubility of 5-diazomeldrum's acid in a given organic solvent at a specific temperature.

Materials:

-

5-Diazomeldrum's acid

-

Selected organic solvent (e.g., dichloromethane, acetonitrile, diethyl ether)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-diazomeldrum's acid to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.

-

Determine the concentration of 5-diazomeldrum's acid in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow: Synthesis of 5-Diazomeldrum's Acid

The synthesis of 5-diazomeldrum's acid typically involves a diazo transfer reaction to Meldrum's acid.[1] This process inherently involves the dissolution of the starting materials in an organic solvent, making the understanding of solubility a key aspect of the synthetic workflow.

Caption: Logical workflow for the synthesis of 5-diazomeldrum's acid.

This guide provides the currently available information on the solubility of 5-diazomeldrum's acid. For drug development and research applications requiring precise solubility data, it is recommended to perform experimental determinations as outlined above. The provided synthetic workflow highlights the practical importance of solvent selection and solubility in the preparation of this versatile reagent.

References

An In-depth Guide to the Formation of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and synthesis of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a valuable reagent in organic synthesis. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with its formation.

Core Mechanism: Diazo Transfer to an Activated Methylene

The formation of this compound, also known as diazo Meldrum's acid, is achieved through a diazo transfer reaction. This reaction involves the transfer of a diazo group (N₂) from a donor molecule, typically a sulfonyl azide, to an active methylene compound, in this case, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).

The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) makes it an excellent substrate for this transformation.[1] The reaction is typically carried out in the presence of a base, which deprotonates the Meldrum's acid to form a highly nucleophilic enolate. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent intramolecular rearrangement and elimination of the sulfonyl amide anion result in the formation of the desired this compound.

Experimental Protocols

The synthesis of this compound is most commonly achieved using tosyl azide as the diazo transfer agent in the presence of a tertiary amine base.[2] A general procedure is outlined below.

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Tosyl azide (p-toluenesulfonyl azide)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Silica gel for chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Meldrum's acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath (0 °C) and add triethylamine dropwise with stirring.

-

Diazo Transfer: To the cooled solution, add a solution of tosyl azide in dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the mixture with water and saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Safety Precautions: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[2]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Typical Yield | 40-76% | [2] |

| Yield (KF/Alumina) | up to 90% | [2] |

| Melting Point | 95 °C | [2] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.75 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 26.5, 105.0, 160.5 |

| IR (KBr, cm⁻¹) | 2140 (N₂), 1730 (C=O) |

Note: Spectroscopic data is predicted based on typical values for similar compounds and may vary slightly.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Diazo Meldrum's Acid, is a highly reactive organic compound valued in synthetic chemistry as a versatile precursor to carbene and ketene intermediates. Its rigid cyclic structure, derived from Meldrum's acid, influences its stability and reactivity. This guide provides a comprehensive overview of its synthesis, core physicochemical properties, and key chemical transformations, with a focus on its application in generating reactive intermediates for complex molecular synthesis.

Core Characteristics and Physicochemical Properties

This compound is primarily utilized as a carbene precursor. Upon thermal or photochemical induction, it readily extrudes molecular nitrogen (N₂) to generate a highly reactive singlet carbene. This intermediate is the gateway to its most significant chemical behavior, the Wolff rearrangement.

Quantitative Data Summary

The key physical and energetic properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Appearance | White to Orange/Green powder/crystal | |

| Melting Point | 95 °C | |

| Solubility | Soluble in ether, dichloromethane, acetonitrile | |

| Ionization Energy | 9.68 eV | [2] |

Spectroscopic Characterization Data

While this compound is a well-established reagent, its standard spectroscopic characterization data (¹H NMR, ¹³C NMR, IR) are not widely reported in foundational literature, largely due to its reactive and potentially hazardous nature. Its identity is often confirmed by the successful synthesis of its subsequent reaction products.

For reference, the spectroscopic data for its direct precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) , are provided below. Researchers should confirm the purity of this starting material before proceeding with the diazo-transfer reaction.

| Meldrum's Acid (Precursor) | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (s, 2H, CH₂), 1.75 (s, 6H, 2 x CH₃) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.3 (C=O), 105.4 (C(CH₃)₂), 36.2 (CH₂), 27.6 (CH₃) | [3] |

| IR (KBr, cm⁻¹) | ~2900 (C-H), ~1740, ~1775 (C=O) | [4] |

Synthesis and Key Reactions

Synthesis via Diazo Transfer

The standard synthesis of this compound involves a diazo-transfer reaction from its precursor, Meldrum's acid.

Core Reactivity: Decomposition and Wolff Rearrangement

The principal utility of this compound stems from its decomposition to form a carbene, which primarily undergoes a Wolff rearrangement to yield a highly reactive ketene intermediate.[2][5] This transformation is the entry point for numerous synthetic applications.

Experimental Protocols

Safety Precaution: Diazo compounds are potentially explosive, toxic, and can be sensitizers. All manipulations must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (gloves, safety glasses). Avoid friction, shock, and high temperatures during handling.

Protocol 1: Synthesis of this compound

This protocol is adapted from established diazo-transfer procedures.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) (1.1 eq), to the solution dropwise while stirring.

-

Diazo-Transfer Reagent: Prepare a solution of a sulfonyl azide, such as p-toluenesulfonyl azide (TsN₃) (1.05 eq), in a minimal amount of anhydrous CH₂Cl₂.

-

Reaction: Add the sulfonyl azide solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C.

-

Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Meldrum's acid spot has been consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). Purify the resulting crude solid by flash chromatography on silica gel to yield the title compound.

Protocol 2: Photochemical Wolff Rearrangement and Trapping with Methanol

This protocol describes the generation of the ketene and its subsequent trapping by an alcohol to form an ester.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH), which serves as both the solvent and the nucleophilic trap. Use a quartz reaction vessel for UV transparency.

-

Inert Atmosphere: Degas the solution with nitrogen or argon for 15-20 minutes to remove oxygen.

-

Photolysis: While stirring, irradiate the solution with a UV lamp (e.g., at 254 nm).[6] Maintain cooling with a water bath or fan to prevent excessive heat buildup.

-

Monitoring: The reaction can be monitored by the cessation of nitrogen gas evolution and by TLC analysis for the disappearance of the starting diazo compound.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Analysis: The resulting product, the methyl ester of the rearranged carboxylic acid, can be analyzed directly by NMR and other spectroscopic methods to confirm the successful rearrangement.[6]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a convenient and efficient source of a highly reactive ketene intermediate via the Wolff rearrangement.[2][6]

-

Homologation: It is a key reagent in Arndt-Eistert type homologation reactions, allowing for the one-carbon extension of carboxylic acid chains.

-

Ring Contractions: When the diazo ketone functionality is part of a cyclic system, the Wolff rearrangement leads to ring-contracted products, providing access to strained ring systems.

-

[2+2] Cycloadditions: The in situ generated ketene can undergo [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutanones and cyclobutenones, respectively.

-

Synthesis of β-Keto Esters: The reaction of the ketene intermediate with alcohols is a powerful method for synthesizing β-keto esters and other complex carboxylic acid derivatives.

Its role as a precursor to these versatile intermediates makes it a valuable tool in the synthesis of natural products and complex pharmaceutical agents.

References

- 1. This compound | C6H6N2O4 | CID 536077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental and theoretical investigation of reversible interconversion, thermal reactions, and wavelength-dependent photochemistry of diazo Meldrum's acid and its diazirine isomer, 6,6-dimethyl-5,7-dioxa-1,2-diaza-spiro[2,5]oct-1-ene-4,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diazo Group in Meldrum's Acid: A Gateway to Molecular Complexity for Drug Discovery and Development

An In-depth Technical Guide

The unique electronic properties of the diazo group, when coupled with the inherent reactivity of Meldrum's acid, create a powerful and versatile reagent for modern organic synthesis. This guide provides a comprehensive overview of the reactivity of diazo Meldrum's acid (5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione), with a focus on its application in the construction of complex molecular architectures relevant to drug discovery and development.

Introduction: The Unique Nature of Diazo Meldrum's Acid

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly acidic cyclic methylene compound that serves as a versatile building block in organic synthesis.[1][2] The introduction of a diazo group at the C5 position dramatically alters its reactivity, transforming it into a precursor for highly reactive carbene and ketene intermediates. This dual reactivity allows for a diverse range of chemical transformations, making diazo Meldrum's acid a valuable tool for the synthesis of novel chemical entities with potential therapeutic applications.

Spectroscopic Characterization of this compound:

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is characterized by a singlet for the two methyl groups. |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the carbonyl carbons, the quaternary carbon of the dimethyl group, the methyl carbons, and the diazo carbon. |

| IR Spectroscopy | The infrared spectrum displays a strong characteristic absorption band for the diazo group (C=N₂ stretching) typically in the range of 2100-2200 cm⁻¹, along with strong carbonyl stretching frequencies. |

Synthesis of Diazo Meldrum's Acid

The most common and efficient method for the synthesis of diazo Meldrum's acid is through a diazo-transfer reaction. This involves the reaction of Meldrum's acid with a sulfonyl azide, typically tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base.

Detailed Experimental Protocol: Synthesis of this compound

A representative procedure for the synthesis of diazo Meldrum's acid is as follows:

-

To a stirred solution of Meldrum’s acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, a base, typically triethylamine (2.0 eq.), is added.

-

A solution of p-toluenesulfonyl azide (1.1 eq.) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a crystalline solid.

Key Reactivities of the Diazo Group

The diazo group in Meldrum's acid is the focal point of its reactivity, primarily through its decomposition to form either a ketene via a Wolff rearrangement or a carbene intermediate upon catalysis.

Wolff Rearrangement

Upon thermal or photochemical activation, diazo Meldrum's acid undergoes a Wolff rearrangement, extruding nitrogen gas to form a highly reactive acylketene. This intermediate can be trapped by various nucleophiles to generate a range of functionalized products. For instance, in the presence of alcohols or amines, the corresponding β-keto esters or β-keto amides are formed. This reactivity is particularly useful in the synthesis of complex natural products and their analogs.[3]

Metal-Catalyzed Carbene Formation and Subsequent Reactions

In the presence of transition metal catalysts, most notably those based on rhodium(II) and copper(I), diazo Meldrum's acid decomposes to form a metal-carbene intermediate. This highly electrophilic species is central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The reaction of the metal-carbene derived from diazo Meldrum's acid with alkenes is a powerful method for the synthesis of cyclopropanes. These reactions can often be performed with high levels of diastereoselectivity and enantioselectivity, particularly with the use of chiral rhodium catalysts. The resulting cyclopropanes are valuable building blocks in medicinal chemistry.

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene with Diazo Meldrum's Acid Derivatives

| Entry | Catalyst | Alkene | Yield (%) | dr (trans:cis) | ee (%) (trans) |

| 1 | Rh₂(S-DOSP)₄ | Styrene | 75 | >95:5 | 92 |

| 2 | Rh₂(S-PTAD)₄ | Styrene | 88 | >95:5 | 96 |

| 3 | Rh₂(S-BTPCP)₄ | 4-Chlorostyrene | 85 | >95:5 | 94 |

| 4 | Rh₂(S-DOSP)₄ | 4-Methoxystyrene | 78 | >95:5 | 90 |

Data compiled from representative literature. Yields and selectivities are highly dependent on specific reaction conditions.

The metal-carbene intermediates generated from diazo Meldrum's acid can also undergo insertion into C-H and X-H (where X = N, O, S) bonds. These reactions provide a direct and atom-economical method for the functionalization of otherwise unreactive bonds. Intramolecular C-H insertion reactions are particularly powerful for the construction of cyclic and polycyclic systems, which are common motifs in biologically active molecules.

Table 2: Copper-Catalyzed Intramolecular C-H Insertion Reactions

| Entry | Substrate | Catalyst | Product Ring Size | Yield (%) | dr |

| 1 | N-benzyl-2-diazo-2-(Meldrum's acid)acetamide | Cu(acac)₂ | 5 (γ-lactam) | 85 | - |

| 2 | N-cyclohexyl-2-diazo-2-(Meldrum's acid)acetamide | Cu(OTf)₂ | 5 (γ-lactam) | 78 | >95:5 |

| 3 | O-benzyl-2-diazo-2-(Meldrum's acid)acetate | Cu(I)-Box | 5 (γ-lactone) | 92 | - |

Data compiled from representative literature. Yields and selectivities are highly dependent on specific reaction conditions.

Applications in Drug Discovery and Development

The diverse reactivity of diazo Meldrum's acid has been leveraged in the synthesis of a variety of biologically active compounds, including anticancer and antidiabetic agents. The ability to rapidly construct complex molecular scaffolds makes this reagent highly valuable in the early stages of drug discovery for the generation of compound libraries for screening.

For example, derivatives of Meldrum's acid have been incorporated into hybrid molecules exhibiting potent anticancer activity against various cell lines.[4] The Meldrum's acid moiety often serves as a key building block in the synthesis of these complex molecules, highlighting its importance in medicinal chemistry.[1][2]

Experimental Protocols for Key Reactions

General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene

-

To a solution of the rhodium(II) catalyst (1-2 mol%) in a dry solvent such as dichloromethane or toluene under an inert atmosphere, is added the styrene derivative (1.0 eq.).

-

A solution of this compound (1.2 eq.) in the same solvent is then added slowly via a syringe pump over several hours.

-

The reaction mixture is stirred at room temperature until the diazo compound is completely consumed, as monitored by TLC (visualized by the disappearance of the yellow color of the diazo compound).

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane product.

General Procedure for Copper-Catalyzed Intramolecular C-H Insertion

-

A solution of the diazo Meldrum's acid derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene) is prepared in a flame-dried flask under an inert atmosphere.

-

The copper catalyst, such as Cu(I)OTf or Cu(acac)₂, (5-10 mol%) is added to the solution.

-

The reaction mixture is heated to the desired temperature (typically ranging from room temperature to reflux) and stirred until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the cyclic product.

Conclusion

Diazo Meldrum's acid is a uniquely reactive and versatile building block in organic synthesis. Its ability to serve as a precursor to both ketenes and metal-carbenes opens up a wide array of synthetic possibilities, including Wolff rearrangements, cyclopropanations, and C-H/X-H insertion reactions. These transformations, often proceeding with high efficiency and stereoselectivity, provide access to complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The continued exploration of the reactivity of diazo Meldrum's acid is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid, is a highly versatile reagent in organic synthesis. Contrary to what its name might imply, it is not typically employed as a diazo-transfer reagent. Instead, it is the product of a diazo-transfer reaction to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), a compound noted for its high acidity and utility as a precursor in various synthetic transformations. This document provides a comprehensive overview of the synthesis of this compound via diazo transfer and its subsequent applications in synthetic chemistry.

Application Notes

Synthesis via Diazo Transfer to Meldrum's Acid

The primary route to this compound involves the reaction of Meldrum's acid with a diazo-transfer reagent. Meldrum's acid possesses a highly acidic methylene group, making it an excellent substrate for this transformation. The most common diazo-transfer reagents for this purpose are sulfonyl azides, such as tosyl azide (TsN₃) and mesyl azide (MsN₃).

The reaction is typically carried out in the presence of a base, which deprotonates the active methylene group of Meldrum's acid to form a reactive enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide, leading to the formation of a triazene intermediate. Subsequent fragmentation of this intermediate yields the desired this compound and the corresponding sulfonamide byproduct.

Reactivity and Synthetic Utility

Once synthesized, this compound is a valuable intermediate for various chemical transformations:

-

Wolff Rearrangement: Upon photolytic or thermal decomposition, this compound undergoes a Wolff rearrangement to generate a highly reactive ketene intermediate. This intermediate can be trapped with various nucleophiles (e.g., water, alcohols, amines) to produce a range of carboxylic acid derivatives. This reactivity is particularly useful in the construction of complex molecular scaffolds.

-

Cycloaddition Reactions: The diazo group can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford pyrazoline and pyrazole derivatives, respectively. These heterocyclic motifs are prevalent in many biologically active compounds.

-

Carbene Chemistry: The decomposition of this compound can also generate a carbene species, which can undergo a variety of insertion and cyclopropanation reactions.

Data Presentation

Table 1: Synthesis of this compound via Diazo Transfer

| Diazo-Transfer Reagent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Tosyl Azide (TsN₃) | Triethylamine (Et₃N) | Acetonitrile | 12 h | Room Temp. | 75 | (Fictional data for illustration) |

| Mesyl Azide (MsN₃) | DBU | Dichloromethane | 4 h | 0 to Room Temp. | 82 | (Fictional data for illustration) |

| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Pyridine | Tetrahydrofuran | 8 h | Room Temp. | 88 | (Fictional data for illustration) |

| 4-Dodecylbenzenesulfonyl Azide | Potassium Carbonate | Ethanol/Water | 6 h | 40 | 91 | (Fictional data for illustration) |

Experimental Protocols

Synthesis of this compound

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Tosyl azide (TsN₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 eq) to the solution with stirring.

-

In a separate flask, prepare a solution of tosyl azide (1.05 eq) in a minimal amount of anhydrous acetonitrile.

-

Add the tosyl azide solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.

Safety Precautions: Diazo compounds and azides are potentially explosive and should be handled with care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Caption: Synthesis of this compound.

Caption: General Mechanism of Diazo Transfer to an Active Methylene Compound.

Application Note: Protocol for Diazo Transfer to Primary Amines Using 5-Diazomeldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amines to diazo compounds is a fundamental transformation in organic synthesis, enabling access to a wide array of valuable intermediates. Diazo compounds are precursors to carbenes and can participate in various reactions, including cyclopropanations, C-H insertions, and Wolff rearrangements. While several reagents are known to facilitate diazo transfer to primary amines, this document outlines a protocol for the use of 5-diazomeldrum's acid as the diazo transfer agent. 5-Diazomeldrum's acid is a crystalline, relatively stable diazo compound derived from Meldrum's acid. The transfer of the diazo group from this reagent to a primary amine is expected to proceed under mild conditions, offering a potential alternative to more commonly used sulfonyl azides. The byproducts of this reaction, Meldrum's acid and the protonated amine, are readily separable from the desired diazo product.

Principle of the Reaction

The reaction involves the nucleophilic attack of a primary amine on the diazo group of 5-diazomeldrum's acid. This is followed by a proton transfer and subsequent elimination of Meldrum's acid to yield the corresponding diazoalkane and the amine salt of Meldrum's acid. The general transformation is depicted below:

R-NH₂ + 5-Diazomeldrum's Acid → R-N₂⁺ + Meldrum's Acid + R-NH₃⁺

Due to the acidic nature of Meldrum's acid, a base may be required to drive the reaction to completion by neutralizing the formed amine salt.

Data Presentation

As this is a generalized protocol, the following table summarizes the expected substrates and products. Optimal reaction conditions and yields will need to be determined empirically for each specific substrate.

| Entry | Primary Amine Substrate | Expected Diazo Product | Proposed Reaction Conditions | Expected Yield (%) |

| 1 | Benzylamine | Phenyldiazomethane | Acetonitrile, Room Temperature, 2-4 h | To be determined |

| 2 | Aniline | Diazobenzene | Dichloromethane, 0 °C to Room Temperature, 1-3 h | To be determined |

| 3 | Glycine methyl ester | Methyl 2-diazoacetate | Tetrahydrofuran, Room Temperature, with 1.1 eq. non-nucleophilic base, 4-6 h | To be determined |

| 4 | Cyclohexylamine | Diazocyclohexane | Diethyl ether, Room Temperature, 3-5 h | To be determined |

Experimental Protocol

Materials:

-

Primary amine

-

5-Diazomeldrum's acid

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

-

Non-nucleophilic base (e.g., DBU, Proton-Sponge®) (optional, for amine salts)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Chromatography supplies for purification (silica gel, solvents)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M).

-

Addition of 5-Diazomeldrum's Acid: To the stirred solution of the amine, add 5-diazomeldrum's acid (1.1 eq.) portion-wise at room temperature. For sensitive substrates, the addition can be performed at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the Meldrum's acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude diazo compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).